2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Overview
Description
2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is an organic compound that features a benzamide core substituted with chloro and iodo groups, as well as a piperazinyl phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific receptors or enzymes.
Biology: The compound can be used in biochemical assays to study protein-ligand interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and iodo groups, as well as the piperazinyl phenyl moiety, can interact with specific sites on the target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-iodobenzoic acid: A related compound with similar substitution patterns but different functional groups.
(2-chloro-5-iodophenyl)(4-fluorophenyl)methanone: Another compound with a similar core structure but different substituents.
Uniqueness
2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of the piperazinyl phenyl moiety, which can impart specific biological or chemical properties not found in other similar compounds. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClIN3O/c1-22-8-10-23(11-9-22)17-5-3-2-4-16(17)21-18(24)14-12-13(20)6-7-15(14)19/h2-7,12H,8-11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYHPYKCUPMGDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClIN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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